molecular formula C10H9BrO B2551487 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene CAS No. 173019-85-7

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene

Cat. No.: B2551487
CAS No.: 173019-85-7
M. Wt: 225.085
InChI Key: LZRMMEKWZYQTDE-UHFFFAOYSA-N
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Description

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxy-substituted benzene ring

Scientific Research Applications

1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety and hazards would depend on specific experimental data. In general, brominated compounds need to be handled with care as they can be hazardous .

Future Directions

The utility of this compound would depend on its reactivity and the specific context in which it’s being used. It could potentially be used as a building block in the synthesis of more complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene can be synthesized through the bromination of 1-propynyl-4-methoxybenzene. The reaction typically involves the use of bromine and a suitable catalyst such as triphenylphosphine in a solvent like dichloromethane. The reaction is carried out at low temperatures (0°C) to ensure controlled bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products include azides, thiols, or amines.

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include alkenes or alkanes.

Mechanism of Action

The mechanism of action of 1-(3-Bromoprop-1-yn-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the propynyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Properties

IUPAC Name

1-(3-bromoprop-1-ynyl)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRMMEKWZYQTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173019-85-7
Record name 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene
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